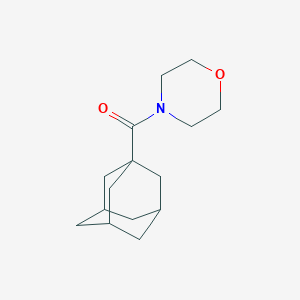
1-Adamantanecarboxylic acid, morpholide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantanecarboxylic acid is an organic compound with the formula (CH2)6(CH)3(CCO2H). It is the simplest carboxylic acid derivative of adamantane . It is a white solid and is notable for its synthesis by carboxylation of adamantane . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles .
Synthesis Analysis
The compound is synthesized by carboxylation of adamantane . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles . It undergoes complexation reactions with cyclohexaamylose .Molecular Structure Analysis
The molecular formula of 1-Adamantanecarboxylic acid is C11H16O2 . The molecular weight is 180.24 g/mol . The IUPAC name is adamantane-1-carboxylic acid . The molecular formula of 1-Adamantanecarboxylic acid, morpholide is C15H23NO2 . The molecular weight is 249.3486 .Chemical Reactions Analysis
1-Adamantanecarboxylic acid is unusual in forming mononuclear tris (carboxylate) coordination complexes of the formula [M (O2CR)3]− (M = Mn, Ni, Co, Zn) . It undergoes complexation reactions with cyclohexaamylose .Physical And Chemical Properties Analysis
1-Adamantanecarboxylic acid is a white solid . The melting point is 175–176.5 °C . The molecular formula of this compound is C15H23NO2 . The molecular weight is 249.3486 .科学的研究の応用
Neurodegenerative Disease Treatment
Compounds based on adamantane, such as 1-Adamantanecarboxylic acid, morpholide, have shown potential in treating neurodegenerative diseases. A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their pharmacological potential against Alzheimer's and Parkinson's diseases, surpassing well-known medications like amantadine and memantine (Dembitsky et al., 2020).
Biotechnological Applications
Lactic acid production from biomass is a prominent area of research, where adamantane derivatives could potentially play a role in the green chemistry of the future. This involves the synthesis of biodegradable polymers and other valuable chemicals from lactic acid through chemical and biotechnological routes, showcasing a sustainable approach to material synthesis (Gao et al., 2011).
Chemical Synthesis and Properties
Adamantylated compounds, including nucleic bases and related structures, have been synthesized and reviewed for their potential in creating effective and selective drugs. The synthesis and chemical properties of these compounds have been extensively studied, indicating good prospects for research in medicinal chemistry (Shokova & Kovalev, 2013).
Phosphonic Acid Applications
Phosphonic acid, which shares structural similarities with adamantane derivatives in terms of rigidity and functionalization potential, finds applications in drug development, bone targeting, and the design of supramolecular materials. Its role spans across chemistry, biology, and physics, underscoring the synthesis of phosphonic acids as critical for numerous research projects (Sevrain et al., 2017).
Supramolecular Design
The design and applications of polyphenol-based architectures have seen significant interest due to the unique properties of polyphenols like tannic acid, which can form robust films and capsules for drug delivery, highlighting the potential for adamantane-based compounds in similar applications (Liang et al., 2019).
特性
IUPAC Name |
1-adamantyl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCQWNXMJAHPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


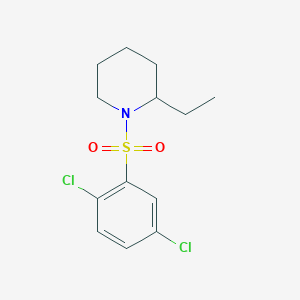

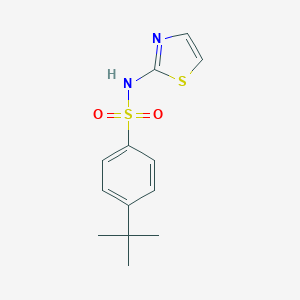
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)
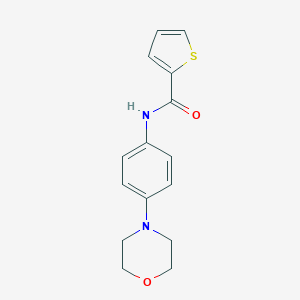
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)

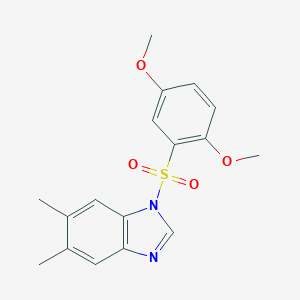
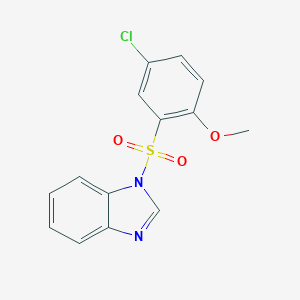
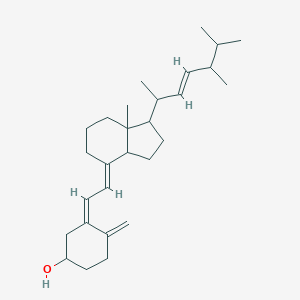
![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)